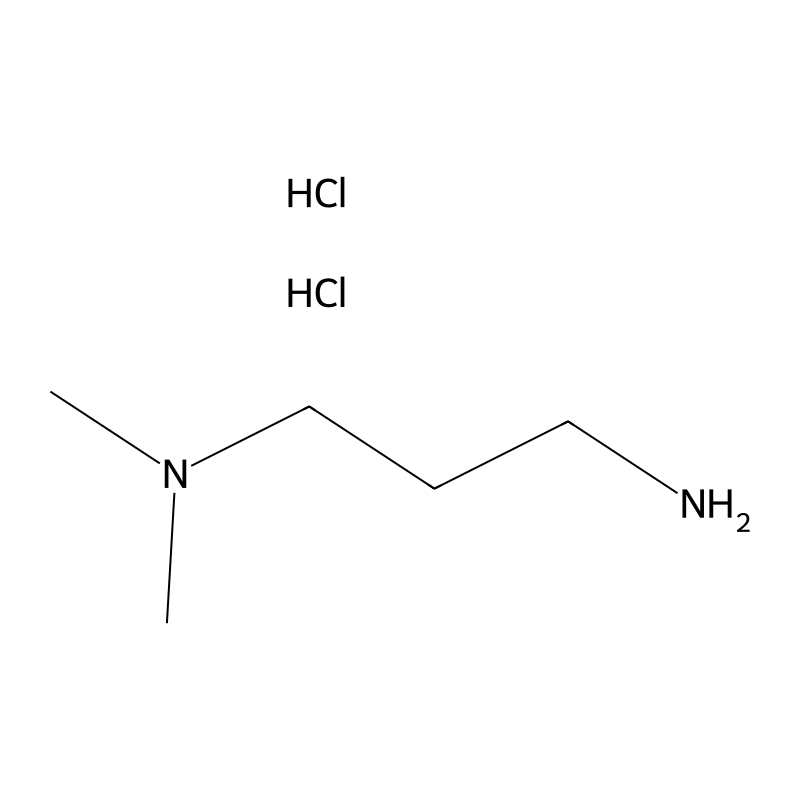

N,N-Dimethyl-1,3-propanediamine Dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

N,N'-Dimethylpropane-1,3-diamine Dihydrochloride (DMPD·2HCl) is a useful precursor for the synthesis of various organic compounds. Research has explored its application in the preparation of:

- Ionic liquids: DMPD·2HCl can be used as a starting material for the synthesis of functionalized ionic liquids with potential applications in catalysis and separations [].

Organic Catalysis:

The diamine functionality of DMPD·2HCl makes it a potential candidate for use as an organic catalyst. Studies have investigated its application in:

- Cleavage of N-protective groups: DMPD·2HCl has been shown to be an effective reagent for the cleavage of N-alkylphthalimide derivatives, offering an alternative to hazardous reagents like methylhydrazine [].

Other Potential Applications:

Research suggests DMPD·2HCl might hold promise in other areas of scientific research, such as:

- Polymer synthesis: The diamine groups could be utilized for the creation of new polymers with specific properties.

- Material science: DMPD·2HCl might be applicable in the development of functional materials due to its potential for forming complexes with metal ions.

DMPD•2HCl is a salt formed by the reaction of N,N'-Dimethyl-1,3-propanediamine (DMPD) with hydrochloric acid (HCl). DMPD is a diamine molecule, meaning it has two primary amine groups (NH2) attached to a three-carbon chain. The dihydrochloride salt refers to the presence of two hydrochloride (Cl-) ions associated with the positively charged amine groups in DMPD [1].

The origin of DMPD itself is likely through synthetic processes for research purposes. There is no current information available on its natural occurrence. DMPD and its derivatives have significance in scientific research due to their potential applications in various fields, including:

- Crosslinking agent: DMPD can act as a crosslinking agent to link biomolecules, polymers, and other materials [2].

- Organic synthesis: DMPD can be used as a building block in the synthesis of other organic compounds [1].

- Material science: Research suggests potential applications of DMPD-based materials in areas like drug delivery and sensor development [3].

Citation:

Molecular Structure Analysis

- DMPD backbone: The core structure consists of a three-carbon chain with two primary amine groups attached at the first and third carbon positions. Each amine group has two hydrogen atoms bonded to the nitrogen atom.

- Chloride ions: Two chloride ions (Cl-) are present, each covalently bonded to a hydrogen atom from the amine groups, creating a positively charged ammonium group (NH3+).

Notable aspects:

- Diamine functionality: The presence of two amine groups provides DMPD with the ability to participate in various chemical reactions, including forming bonds with other molecules.

- Salt formation: The interaction between the amine groups and chloride ions creates an ionic bond, altering the overall chemical properties of DMPD.

Data limitations

Detailed structural information like bond lengths and angles is not readily available for DMPD•2HCl.

Chemical Reactions Analysis

Synthesis:

DMPD•2HCl can be synthesized by reacting DMPD with hydrochloric acid (HCl) in a 1:2 molar ratio.

N,N'-Dimethyl-1,3-propanediamine (DMPD) + 2 HCl -> DMPD•2HClOther reactions:

- Acylation: Reaction with carboxylic acid derivatives to form amides.

- Alkylation: Reaction with alkylating agents to form substituted amines.

- Condensation: Reaction with aldehydes or ketones to form imines.

- Crosslinking Reactions: It acts as a crosslinking agent for polymers, enhancing their mechanical properties and thermal stability.

- Nucleophilic Substitution: The amine groups in the molecule can undergo nucleophilic substitution reactions, making it useful in synthesizing various derivatives.

- Formation of Salts: The compound can react with acids to form salts, which can be utilized in various applications.

While specific biological activities of N,N-dimethyl-1,3-propanediamine dihydrochloride are not extensively documented, compounds with similar structures often exhibit biological properties such as:

- Antimicrobial Activity: Some amines have shown potential as antimicrobial agents.

- Cell Proliferation Modulation: Compounds with similar functional groups are investigated for their roles in modulating cell growth and differentiation.

Further studies are required to elucidate the precise biological activity of this compound.

N,N-Dimethyl-1,3-propanediamine dihydrochloride can be synthesized through several methods:

- Alkylation of 1,3-Propanediamine: The reaction of 1,3-propanediamine with dimethyl sulfate or another methylating agent under basic conditions can yield N,N-dimethyl-1,3-propanediamine, which can then be converted to its dihydrochloride salt by treatment with hydrochloric acid.

- Direct Amination: The direct amination of appropriate alkyl halides with dimethylamine may also produce the desired compound.

N,N-Dimethyl-1,3-propanediamine dihydrochloride has several applications across different fields:

- Chemical Synthesis: Used as a reagent in organic synthesis for the preparation of various amines and polymers.

- Polymer Chemistry: Functions as a crosslinking agent to improve the properties of polymers.

- Pharmaceuticals: Potentially useful in drug formulation and development due to its amine functionality.

Several compounds share structural similarities with N,N-dimethyl-1,3-propanediamine dihydrochloride. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N,N-Dimethyl-1,3-propanediamine | C₅H₁₄N₂ | Dihydrochloride salt form enhances solubility |

| 1,3-Propanediamine | C₃H₈N₂ | Lacks methyl groups; less sterically hindered |

| N,N-Diethyl-1,3-propanediamine | C₅H₁₄N₂ | Ethyl groups instead of methyl; different reactivity |

| N-Methyl-1,3-propanediamine | C₄H₁₃N₂ | Only one methyl group; reduced steric hindrance |

This comparison illustrates that while there are compounds with similar structures, the presence of two methyl groups in N,N-dimethyl-1,3-propanediamine dihydrochloride provides unique steric properties that influence its reactivity and application potential.

Industrial-Scale Ammonolysis and Alkylation Protocols

The industrial production of N,N-Dimethyl-1,3-propanediamine Dihydrochloride relies primarily on a two-step process involving ammonolysis followed by alkylation reactions. The most widely adopted industrial method involves the initial reaction between dimethylamine and acrylonitrile to form N,N-dimethylaminopropionitrile, which serves as the key intermediate [1] [2] [3]. This ammonolysis reaction represents a critical step in the synthetic pathway, where careful control of reaction parameters determines both yield and selectivity.

The conventional batch process operates under controlled temperature conditions of approximately 30°C with system pressures maintained at 1.0 megapascal [2] [4]. The reaction proceeds through a nucleophilic addition mechanism wherein dimethylamine acts as the nucleophile, attacking the electrophilic carbon of the acrylonitrile double bond. The stoichiometric molar ratio of dimethylamine to acrylonitrile is typically maintained at 1.00:1.00, though slight excesses of dimethylamine up to 1.2:1.0 have been employed to ensure complete conversion and minimize side product formation [2] .

Recent advances in industrial protocols have focused on the development of continuous fixed-bed reactor systems that offer superior process control and higher throughput compared to traditional batch operations. The implementation of H-ZSM-5 zeolite catalysts in these continuous systems has demonstrated remarkable improvements in both conversion rates and selectivity [2] [4]. Under optimized conditions utilizing H-ZSM-5 catalyst fillers, the continuous ammonolysis process achieves conversion rates exceeding 99.5% with selectivity values also surpassing 99.5% [2]. The liquid hourly space velocity in these systems ranges from 1.1 to 4 hours⁻¹, allowing for precise control over residence time and reaction completeness [2] [4].

The zeolite catalyst H-ZSM-5 functions through its unique microporous structure, which provides molecular-sized spatial restrictions around catalytic sites [6]. This shape-selective catalysis enables preferential formation of the desired N,N-dimethylaminopropionitrile product while suppressing competing reactions that lead to unwanted by-products. The two main pore systems within the ZSM-5 framework, characterized by different geometries, contribute to enhanced selectivity by directing reactants toward specific catalytic sites [6] [7].

Temperature control represents a critical parameter in ammonolysis protocols, as elevated temperatures can lead to thermal degradation of reactants and formation of polymeric side products. Industrial processes typically maintain reaction temperatures between 30°C and 70°C during the ammonolysis step to balance reaction kinetics with product stability [2] . The exothermic nature of the ammonolysis reaction necessitates efficient heat removal systems to prevent temperature excursions that could compromise product quality.

Pressure management in industrial ammonolysis systems serves multiple functions beyond simple reaction thermodynamics. Operating pressures of 1.0 to 10 megapascal facilitate improved mass transfer between gaseous and liquid phases while maintaining reactants in their optimal physical states [2] [3]. The pressure also influences the equilibrium position of the ammonolysis reaction, with higher pressures generally favoring forward reaction progress and higher conversion rates.

The alkylation aspects of the production methodology involve the controlled introduction of methyl groups to achieve the desired dimethyl substitution pattern. This process requires careful pH control, with alkaline conditions typically maintained at pH values between 8 and 12 to optimize catalyst activity and suppress competing reactions [8]. The use of sodium hydroxide solutions as alkaline additives has proven particularly effective in maintaining optimal reaction conditions while preventing catalyst deactivation.

Catalytic Hydrogenation Techniques for Amine Functionalization

The transformation of N,N-dimethylaminopropionitrile to N,N-Dimethyl-1,3-propanediamine represents the second critical step in the synthetic pathway and relies heavily on catalytic hydrogenation techniques. This hydrogenation process involves the reduction of the nitrile functional group to a primary amine, requiring specialized catalysts and carefully controlled reaction conditions to achieve high yields and selectivity [1] [9] [10].

Raney nickel catalysts have emerged as the industry standard for this hydrogenation transformation due to their high activity, selectivity, and cost-effectiveness [1] [11] [12]. The preparation of Raney nickel involves alloying nickel with aluminum followed by selective leaching of the aluminum component with alkaline solutions, resulting in a highly porous, finely divided metallic nickel catalyst with exceptional surface area and catalytic activity [12]. Modern Raney nickel formulations incorporate specific precursor compounds and preparation methodologies to optimize structural and catalytic properties for amine synthesis applications.

The catalytic hydrogenation process typically operates under elevated temperatures ranging from 70°C to 120°C, with hydrogen pressures maintained between 3 and 10 megapascal [1] [2] [12]. These conditions represent an optimal balance between reaction kinetics and catalyst stability, ensuring efficient conversion while preventing catalyst deactivation or sintering. The reaction proceeds through the dissociative adsorption of hydrogen on the metal surface, followed by sequential hydrogen transfer to the nitrile substrate.

Advanced continuous hydrogenation systems employ fixed-bed reactor configurations utilizing specialized catalysts such as ZL-311-R, which has demonstrated superior performance compared to conventional Raney nickel systems [2] [4]. Under optimized conditions of 70°C and 6 megapascal hydrogen pressure, the ZL-311-R catalyst achieves conversion rates exceeding 99.5% with corresponding selectivity values above 99.5% [2]. The liquid hourly space velocity for these systems is typically maintained at 0.3 hours⁻¹ to ensure adequate residence time for complete hydrogenation.

The mechanism of catalytic hydrogenation involves multiple elementary steps occurring on the catalyst surface. Initial adsorption of the nitrile substrate occurs through coordination of the nitrogen lone pair to surface metal atoms, followed by dissociative hydrogen adsorption and subsequent hydride transfer reactions [9] [10]. The formation of intermediate imine species precedes the final reduction to the primary amine product, with each step requiring specific activation energies and surface site requirements.

Ruthenium-based catalysts represent an alternative approach to amine functionalization through hydrogenation, offering unique advantages in terms of reaction selectivity and functional group tolerance [9]. These catalysts operate effectively under both base-free and base-promoted conditions, with reaction temperatures typically ranging from 80°C to 130°C under hydrogen pressures of 1 to 5 megapascal [9]. The use of ruthenium catalysts enables the hydrogenation of functionalized amides and other nitrogen-containing substrates while tolerating alcohols, aromatic halides, ethers, and various other functional groups.

Palladium-carbon catalysts, typically containing 5% palladium by weight, offer advantages in continuous-flow hydrogenation applications [13] [14]. These catalysts operate effectively at moderate temperatures around 80°C under hydrogen pressures of 0.5 to 1.0 megapascal, making them suitable for applications requiring milder reaction conditions [13]. The continuous-flow configuration enables precise control over reaction parameters while facilitating heat and mass transfer, resulting in improved product quality and reduced formation of genotoxic intermediates compared to batch processes.

The role of alkaline additives in catalytic hydrogenation cannot be understated, as they serve multiple functions including catalyst activation, pH buffering, and suppression of side reactions [2] . Sodium hydroxide solutions are commonly employed as alkaline liquor additives, with concentrations typically ranging from 0.1 to 1.0 molar depending on the specific catalyst system and reaction conditions [2]. These additives help maintain optimal surface properties of metal catalysts while preventing poisoning by acidic impurities or reaction by-products.

Temperature control in hydrogenation systems requires sophisticated heat management due to the highly exothermic nature of the hydrogen addition reactions. Industrial reactors incorporate multiple heat exchange systems and temperature monitoring points to maintain uniform temperature profiles and prevent hot spot formation that could lead to catalyst deactivation or unwanted side reactions [13] [15]. The implementation of continuous temperature monitoring and automated control systems ensures consistent product quality while maximizing catalyst lifetime.

Hydrogen purity represents another critical factor in catalytic hydrogenation operations, as trace impurities such as carbon monoxide, hydrogen sulfide, or organic compounds can act as catalyst poisons [16] [12]. Industrial hydrogen supplies are typically purified through pressure swing adsorption or other purification technologies to achieve purity levels exceeding 99.9% before introduction to the hydrogenation reactor. Some catalyst systems, particularly those based on Raney nickel, demonstrate relative insensitivity to sulfur and carbon monoxide impurities compared to precious metal catalysts [12].

Purification Strategies and Yield Optimization

The purification of N,N-Dimethyl-1,3-propanediamine Dihydrochloride requires sophisticated separation techniques due to the presence of various impurities including unreacted starting materials, reaction by-products, and catalyst residues. The selection of appropriate purification strategies significantly impacts both product purity and overall process economics, making optimization of these procedures critical for industrial viability [17] [18] [19].

Vacuum distillation represents the most widely employed purification technique for N,N-Dimethyl-1,3-propanediamine and its derivatives [17] [19]. The process involves heating the crude reaction mixture under reduced pressure to lower the boiling points of components, enabling separation based on volatility differences. Typical operating conditions involve distillation temperatures between 73°C and 75°C at pressures of 9×10³ pascals [17]. The reduced pressure operation serves dual purposes: lowering energy requirements through reduced boiling points and minimizing thermal degradation of temperature-sensitive amine products.

Industrial vacuum distillation systems incorporate structured packing materials such as FLEXIPAC HC or MONTZ-Pak type A3 wire gauze packing to enhance separation efficiency while minimizing pressure drop [19]. These high-efficiency packing materials provide the extensive surface area required for vapor-liquid equilibration while maintaining low energy consumption through reduced reflux requirements. The wire gauze packing materials are particularly effective at low liquid rates where capillary effects enhance wetting and mass transfer performance [19].

The distillation process typically achieves product purities exceeding 95% with yield recoveries ranging from 85% to 90% [17] [19]. However, the energy requirements for vacuum distillation are substantial due to the need for both heating utilities and vacuum generation systems. Modern industrial installations incorporate heat integration schemes including vapor recompression and multi-effect distillation to minimize energy consumption while maintaining separation performance.

Crystallization and recrystallization techniques offer alternative purification approaches that operate under milder conditions compared to distillation processes [18] [20] [21]. These methods exploit solubility differences between the desired product and impurities, enabling purification through controlled precipitation and crystal formation. For amine compounds, crystallization can be enhanced through conversion to acid salts, which typically exhibit different solubility characteristics compared to the free base forms [20].

The crystallization process typically involves dissolving the crude product in an appropriate solvent system, followed by controlled cooling or addition of an antisolvent to induce crystallization [21]. Ethanol-water mixtures have proven particularly effective as solvent systems for amine crystallization, with the water content adjusted to optimize solubility and crystallization behavior [18] [20]. pH control during crystallization is critical, with values typically maintained between 8 and 10 to ensure proper salt formation while preventing decomposition reactions [20] [8].

Recrystallization processes can achieve product purities exceeding 95% with yield recoveries ranging from 84% to 117%, depending on the specific conditions employed [18] [20]. The wide range in yield recovery reflects the optimization potential available through careful selection of solvent systems, temperature profiles, and crystallization additives. The energy requirements for crystallization are significantly lower than distillation, as the process operates near ambient temperatures and does not require substantial heating or cooling duties.

Ion exchange purification represents an advanced technique particularly applicable to the removal of ionic impurities from amine products [22]. This method utilizes selective ion exchange resins to capture unwanted ionic species while allowing the desired product to pass through unchanged. The process operates at ambient temperatures and requires minimal energy input, making it attractive for industrial applications [22].

The ion exchange process follows a cyclic operation involving resin activation with caustic solutions, water washing to remove caustic residues, amine circulation for impurity adsorption, water washing to remove amine traces, and resin regeneration with fresh caustic solution [22]. This approach can reduce total impurity levels to less than 0.5% by weight, which represents exceptional purity levels for industrial amine products [22]. The process demonstrates particular effectiveness for removing heat stable salts and other ionic contaminants that are difficult to separate through conventional distillation techniques.

Trichloroacetic acid assisted purification represents an innovative approach that significantly reduces the number of unit operations required for amine purification [18]. This technique involves temporary protonation of the amine with trichloroacetic acid to form a precipitating salt, enabling separation from non-basic impurities. The subsequent decarboxylation of trichloroacetic acid releases volatile carbon dioxide and chloroform, simultaneously liberating the purified amine product [18].

The trichloroacetic acid method achieves purification yields ranging from 81% to 98% depending on the specific amine substrate and impurity profile [18]. The process operates through precipitation at ambient temperatures followed by gentle heating at 60°C under reduced pressure to facilitate decarboxylation and product recovery. This approach demonstrates particular utility for high-boiling amines that are sensitive to the elevated temperatures required for distillation purification.

Column chromatography, while widely used in laboratory settings, finds limited application in industrial amine purification due to cost and throughput limitations [23] [8]. However, specialized chromatographic techniques using specific stationary phases and mobile phase modifiers can achieve exceptional purity levels exceeding 90% for complex separation challenges [23]. The use of basic mobile phase additives such as triethylamine or ammonia helps prevent peak tailing and improve separation efficiency for basic amine compounds [23].

Process optimization strategies for amine purification focus on several key parameters including temperature control, residence time optimization, pH management, and solvent selection [8]. Temperature control is particularly critical as excessive heating can lead to thermal degradation and discoloration of amine products. Optimal temperature ranges typically fall between 40°C and 80°C depending on the specific purification technique employed .

Residence time optimization involves balancing throughput requirements with separation efficiency, particularly in continuous purification processes. Shorter residence times increase productivity but may compromise product purity, while extended residence times improve separation at the expense of throughput [15]. Mathematical modeling of residence time distribution in packed bed systems enables optimization of reactor design and operating conditions to achieve desired separation performance.

pH management throughout purification processes requires careful attention as amine compounds are sensitive to both acidic and strongly basic conditions [8]. Optimal pH ranges typically fall between 8 and 12 for most amine purification operations, with specific values depending on the particular amine structure and purification technique [8]. Automated pH control systems with continuous monitoring and adjustment capabilities ensure consistent product quality while minimizing operator intervention requirements.

The integration of multiple purification techniques often provides superior results compared to single-step processes, though at increased complexity and cost [19] [22]. Hybrid approaches combining distillation with crystallization or ion exchange can achieve exceptional purity levels while maintaining reasonable energy consumption and operating costs. The selection of optimal purification strategies requires detailed economic analysis considering capital costs, operating expenses, product specifications, and throughput requirements.

Data Tables

Table 1: Industrial-Scale Production Methods

| Production Method | First Step Conditions | Second Step Conditions | Conversion Rate (%) | Selectivity (%) |

|---|---|---|---|---|

| Two-step batch ammonolysis-hydrogenation | Dimethylamine + Acrylonitrile, 30°C, 1.0 MPa | Raney-Ni catalyst, hydrogenation | >95 | Not specified |

| Continuous fixed-bed ammonolysis | H-ZSM-5 catalyst, 30°C, 1.0 MPa, LHSV 1.1-4 h⁻¹ | Not applicable | >99.5 | >99.5 |

| Continuous fixed-bed hydrogenation | Not applicable | ZL-311-R catalyst, 70°C, 6 MPa, LHSV 0.3 h⁻¹ | >99.5 | >99.5 |

| Combined continuous process | H-ZSM-5 catalyst, 30°C, 1.0 MPa, LHSV 1.1-4 h⁻¹ | ZL-311-R catalyst, 70°C, 6 MPa, LHSV 0.3 h⁻¹ | >99.5 | >99.5 |

Table 2: Catalytic Hydrogenation Techniques and Yield Optimization

| Catalyst Type | Temperature (°C) | Pressure (MPa) | Liquid Hourly Space Velocity (h⁻¹) | Conversion Efficiency (%) | Yield Optimization Factor |

|---|---|---|---|---|---|

| Raney Nickel | 70-120 | 3-10 | 0.5-2.0 | 95-99 | Alkaline conditions (NaOH) |

| ZL-311-R | 70 | 6 | 0.3 | >99.5 | Alkaline liquor addition |

| Palladium-Carbon (5%) | 80 | 0.5-1.0 | 1-5 | 90-95 | Continuous flow design |

| Ruthenium-based | 80-130 | 1-5 | 0.5-3.0 | 85-98 | Base-free or base-promoted conditions |

Table 3: Purification Strategies and Yield Optimization Methods

| Purification Method | Operating Conditions | Purity Achieved (%) | Yield Recovery (%) | Industrial Suitability | Energy Requirements |

|---|---|---|---|---|---|

| Vacuum Distillation | 73-75°C at 9×10³ Pa | >95 | 85-90 | High | High (heating, vacuum) |

| Crystallization/Recrystallization | Ethanol-water mixtures, controlled pH | >95 | 84-117 | High | Low (ambient conditions) |

| Ion Exchange Purification | Ion-selective resin, ambient temperature | >99 | 90-95 | High | Low (ambient temperature) |

| Trichloroacetic Acid Assisted Purification | TCA precipitation, 60°C decarboxylation | 86-98 | 81-98 | Medium | Medium (moderate heating) |

| Column Chromatography | Silica gel, DCM/MeOH eluent | >90 | 70-85 | Low | Medium (solvent recovery) |

Table 4: Process Parameters and Optimization Factors

| Process Parameter | Optimal Range | Impact on Yield | Impact on Selectivity |

|---|---|---|---|

| Molar Ratio (Dimethylamine:Acrylonitrile) | 1.00:1.00 to 1.2:1.0 | Complete conversion at stoichiometric ratios | Excess dimethylamine minimizes side reactions |

| Reaction Temperature | 30-70°C (first step), 70-120°C (second step) | Higher temperature increases reaction rate | Moderate temperature reduces by-products |

| System Pressure | 1.0-10 MPa | Optimal pressure balances kinetics and safety | Controlled pressure prevents decomposition |

| Catalyst Loading | 5-20% by weight | Higher loading improves conversion rate | Optimized loading prevents over-reduction |

| Residence Time | 15 minutes to 4 hours | Longer residence time improves selectivity | Controlled residence time prevents over-reaction |

| pH Control | 8-12 (alkaline conditions) | Alkaline conditions enhance catalyst activity | pH control minimizes unwanted reactions |

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant